![molecular formula C28H37NO9 B1673515 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid CAS No. 882847-32-7](/img/structure/B1673515.png)
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid
Vue d'ensemble
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The “9H-Fluoren-9-yl” part of the name suggests a fluorene group, which consists of two benzene rings fused with a five-membered ring . The “3-oxo” indicates a carbonyl group (C=O), and the “hexaoxa-4-azadocosan-22-oic acid” suggests a long chain with multiple oxygen atoms and a carboxylic acid group at the end .
Chemical Reactions Analysis
Fluorene and its derivatives can undergo a variety of chemical reactions, including oxidation . The presence of the carbonyl and carboxylic acid groups also suggest that it could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluorene itself is a solid at room temperature, and fluorene derivatives often have high thermal stability .Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs) Synthesis
Fmoc-N-amido-PEG5-acid is utilized as a cleavable linker in the synthesis of ADCs. ADCs are complex pharmaceuticals composed of an antibody linked to a biologically active drug or cytotoxic compound. The linker plays a crucial role in maintaining the stability of the drug-antibody complex until it reaches the target cells, where the drug is released to exert its therapeutic effect .
Peptide Synthesis
This compound serves as a monodisperse PEG product useful for peptide synthesis. It introduces a short, hydrophilic spacer onto either end of a peptide chain or between two peptide chains, enhancing solubility and potentially improving pharmacokinetic properties .
Solubility Enhancement
The hydrophilic PEG spacer in Fmoc-N-amido-PEG5-acid increases solubility in aqueous media, which is beneficial for various biochemical applications including drug formulation and delivery .
Bio-conjugation
The terminal carboxylic acid group present in Fmoc-N-amido-PEG5-acid allows for further conjugation with other molecules, making it a versatile tool for bio-conjugation strategies .
Mécanisme D'action
Target of Action
The compound is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid .
Mode of Action
Fmoc-N-amido-PEG5-acid interacts with its targets through the formation of stable amide bonds. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Pharmacokinetics
As a peg linker, it is known that the hydrophilic peg spacer increases solubility in aqueous media This could potentially enhance the bioavailability of compounds it is conjugated to
Action Environment
The action of Fmoc-N-amido-PEG5-acid can be influenced by environmental factors such as pH. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the formation of the amide bond with primary amines requires the presence of activators and suitable reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQTXZPTZPOEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.